Dihydrocholesterol

Content Navigation

Cholesterol oxidation in LNP manufacturing generates toxic oxysterols, compromising stability and safety. Dihydrocholesterol, the fully saturated 5α-reduced analog, provides identical membrane packing without allylic autoxidation. • Eliminates 7-ketocholesterol and 5,6-epoxycholesterol formation • Maintains cholesterol-like bilayer condensation and payload retention • Ensures long-term formulation stability under high-shear processing and storage. Ship as high-purity solid for direct replacement in mRNA LNPs, liposomes, and organogels.

CAS Number

Product Name

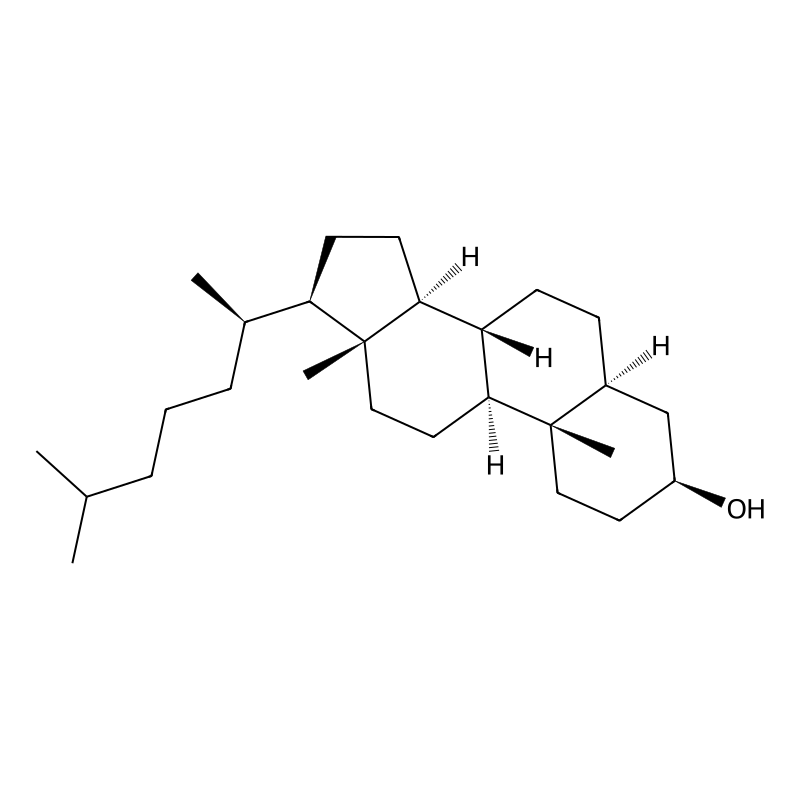

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Dihydrocholesterol (CAS 80-97-7), commonly known as cholestanol, is the fully saturated 5α-reduced analog of cholesterol. In industrial and pharmaceutical procurement, it is primarily valued as a highly stable structural lipid for advanced delivery systems, including lipid nanoparticles (LNPs) and liposomes. Because it possesses the exact steroidal backbone and isooctyl side chain of cholesterol but lacks the C5-C6 double bond, dihydrocholesterol provides identical membrane-condensing and packing properties while being completely immune to allylic autoxidation[1]. This specific structural profile makes it a critical raw material for formulations requiring extended shelf-life, high purity, and strict avoidance of toxic oxysterol degradants [2].

Research Fit

Δ5-saturated sterol scaffold eliminates allylic oxidation, supporting oxidation-sensitive model membrane and long-exposure biophysical workflows.

Reported cholesterol-equivalent monolayer condensing effect in DPPC bilayers, enabling cholesterol-like membrane packing studies without oxysterol artifacts.

Enables dissociation of intracellular sterol accumulation from feedback regulation, providing a tool for SREBP pathway structure-activity studies.

Substituting dihydrocholesterol with standard cholesterol or generic phytosterols introduces critical failure points in both formulation stability and biological performance. Standard cholesterol is highly susceptible to oxidation during processing (e.g., spray drying, sonication) and long-term storage, readily forming degradants such as 7-ketocholesterol and 5,6-epoxycholesterols[1]. In pharmaceutical LNPs, these oxysterols can induce unwanted immune-modulatory or protumoral effects and compromise the integrity of the lipid bilayer [2]. Conversely, while phytosterols like beta-sitosterol or stigmasterol offer some oxidation resistance, their bulky C24-alkyl side chains disrupt the precise molecular packing required for specific liposomal architectures, altering membrane fluidity and payload retention [3]. Dihydrocholesterol is the only direct substitute that perfectly mimics cholesterol's spatial footprint while eliminating its oxidative liabilities.

Substitution Risk

Oxidative stability mismatch

Cholesterol and its biosynthetic precursors (7-DHC, desmosterol) are susceptible to spontaneous air and photo-oxidation, producing oxysterol contaminants during prolonged monolayer or fluorescence experiments. Dihydrocholesterol remains inert under the same conditions, so substitution may introduce uncontrolled artifacts in oxidation-sensitive protocols.

HMG-CoA reductase regulation divergence

Cholesterol and deuterated cholesterol species efficiently suppress hepatic HMG-CoA reductase via SREBP, while dihydrocholesterol fails to trigger feedback inhibition. Substituting cholesterol with dihydrocholesterol in metabolic regulation studies will misrepresent sterol-dependent transcriptional control outcomes.

Lipid raft assembly incapacity

Dihydrocholesterol completely prevents detergent-resistant membrane raft formation, unlike cholesterol, 7-DHC, or desmosterol which robustly promote rafts. Studies requiring intact raft domains cannot replace cholesterol with dihydrocholesterol without fundamentally altering membrane organization endpoints.

References

- [1] Evaluation of oxidative degradation of cholesterol in food and food ingredients. Journal of Agricultural and Food Chemistry, 1990.

- [2] Immune Modulatory Oxysterols Produced from Cholesterol-Containing Lipid Nanoparticles Regulate Tumor Growth. ACS Nano, 2026.

- [3] Direct Regulation of Prokaryotic Kir Channel by Cholesterol. Journal of Biological Chemistry, 2007.

Resistance to Allylic Autoxidation

Standard cholesterol contains a reactive C5-C6 double bond, making it highly susceptible to autoxidation into 7-ketocholesterol, 7-hydroxycholesterol, and 5,6-epoxycholesterol during thermal stress or storage. Dihydrocholesterol, being fully saturated, completely blocks these specific oxidation pathways [1]. In comparative stability matrices, cholesterol yields significant oxysterol fractions under oxidative stress, whereas dihydrocholesterol maintains structural integrity without yielding these toxic degradants [2].

| Evidence Dimension | Formation of C7-oxidized and C5,C6-epoxidized degradants |

| Target Compound Data | 0% formation at C5/C6/C7 due to complete saturation |

| Comparator Or Baseline | Cholesterol (Forms significant 7-ketocholesterol and epoxides under thermal/oxidative stress) |

| Quantified Difference | Complete elimination of allylic autoxidation pathways |

| Conditions | Lipid formulation storage and thermal stress assays |

Eliminates the risk of oxysterol-induced toxicity and formulation degradation, extending the shelf-life of pharmaceutical lipid nanoparticles.

Membrane Condensing and Bilayer Rigidity

A primary function of sterols in liposomes is to decrease membrane fluidity and increase bilayer rigidity. Polarization and anisotropy measurements demonstrate that dihydrocholesterol (cholestanol) exerts a condensing effect identical to cholesterol, significantly increasing membrane anisotropy compared to sterol-free baselines [1]. Unlike phytosterols with modified side chains (e.g., stigmasterol) which can reduce the effectiveness of lipid packing, dihydrocholesterol maintains the exact spatial geometry of cholesterol, ensuring tight phospholipid packing without the associated oxidation risks [2].

| Evidence Dimension | Membrane anisotropy (fluidity reduction) |

| Target Compound Data | Increases anisotropy equivalently to cholesterol |

| Comparator Or Baseline | Stigmasterol (Reduces effectiveness of lipid packing compared to cholesterol/cholestanol) |

| Quantified Difference | Maintains optimal rigid packing identical to cholesterol, superior to C24-modified phytosterols |

| Conditions | Fluorescent probe anisotropy in liposomal bilayers at 37°C |

Ensures liposomes and LNPs maintain their structural integrity and payload retention without the shelf-life limitations of unsaturated sterols.

Chromatographic Resolution for Lipidomics

In the quantification of cholesterol and its oxidative degradation products, an internal standard must mimic the analyte's extraction recovery while resolving distinctly during chromatography. Dihydrocholesterol is the premier internal standard for these assays because it elutes completely separately from cholesterol and its oxides in capillary gas chromatography, yet shares identical solubility and saponification stability [1]. This allows for highly accurate, quantitative baseline correction that endogenous cholesterol cannot provide [2].

| Evidence Dimension | Chromatographic resolution and extraction recovery |

| Target Compound Data | Distinct retention time from cholesterol, >95% recovery match |

| Comparator Or Baseline | Endogenous Cholesterol (Cannot serve as its own standard; co-elutes with sample cholesterol) |

| Quantified Difference | Enables absolute quantification of cholesterol oxides with high baseline resolution |

| Conditions | GC-MS and HPLC analysis of unsaponifiable lipid fractions |

Essential procurement choice for analytical labs requiring a chemically identical but chromatographically distinct internal standard for lipidomics.

mRNA Lipid Nanoparticles (LNPs)

Dihydrocholesterol is procured as a direct structural replacement for cholesterol in next-generation LNP formulations. By blocking the formation of immune-modulatory oxysterols, it ensures that the LNP carrier does not inadvertently trigger protumoral or inflammatory responses during in vivo mRNA delivery, while maintaining the structural integrity of the nanoparticle [1].

Liposomal Drug Delivery

In liposomes where oxidative degradation of the lipid bilayer leads to premature payload leakage or reduced shelf-life, dihydrocholesterol is used to maintain the necessary membrane condensing effect and rigidity. It provides the exact structural packing of cholesterol while remaining inert to autoxidation during high-shear processing and long-term storage [2].

Internal Standard for Lipidomics

Analytical laboratories procure high-purity dihydrocholesterol (cholestanol) as a universal internal standard for GC-MS and HPLC assays. It is critical for quantifying cholesterol and oxysterol levels in food products, biological tissues, and clinical samples, as it perfectly mimics cholesterol's extraction behavior while offering distinct chromatographic resolution [3].

Organogel and Oleogel Formulation

In food science and cosmetic chemistry, dihydrocholesterol is combined with gamma-oryzanol to structure edible oils into firm, transparent organogels. Its saturated structure provides superior thermal and oxidative stability compared to standard cholesterol, making it ideal for long shelf-life commercial gel networks[4].

Application Fit Matrix

References

- [1] Immune Modulatory Oxysterols Produced from Cholesterol-Containing Lipid Nanoparticles Regulate Tumor Growth. ACS Nano, 2026.

- [2] Effect of sterols on liposomes: Membrane characteristics and physicochemical changes during storage. LWT - Food Science and Technology, 2022.

- [3] Evaluation of oxidative degradation of cholesterol in food and food ingredients. Journal of Agricultural and Food Chemistry, 1990.

- [4] Structuring of edible oils by mixtures of γ-Oryzanol and β-Sitosterol or related phytosterols. Journal of the American Oil Chemists' Society, 2000.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

80-97-7

Wikipedia

Use Classification

General Manufacturing Information

Explore Compound Types